molecular formula C19H16N4OS B12163421 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide

Cat. No.: B12163421
M. Wt: 348.4 g/mol
InChI Key: CKYZZSXIAGZCQD-UHFFFAOYSA-N
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Description

2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is a synthetic organic compound that features a complex structure combining indole, pyridine, and thiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Indole Derivative: Starting with 5-methylindole, the indole ring is functionalized to introduce the acetamide group.

    Thiazole Formation: The thiazole ring is synthesized separately, often starting from a thioamide and a halogenated pyridine derivative.

    Coupling Reaction: The final step involves coupling the indole derivative with the thiazole derivative under conditions that promote amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and thiazole rings.

    Reduction: Reduction reactions may target the pyridine ring or the acetamide group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially on the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its structure suggests possible interactions with various biological targets, making it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory therapies .

Industry

In industry, the compound may be used in the development of new materials with specific electronic or optical properties, given the presence of multiple aromatic rings and heteroatoms.

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The indole and thiazole rings can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-indol-3-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide: Similar structure but lacks the methyl group on the indole ring.

    2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

The presence of the methyl group on the indole ring and the specific positioning of the acetamide group confer unique chemical properties to 2-(5-methyl-1H-indol-1-yl)-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]acetamide. These structural features can influence its reactivity and interaction with biological targets, making it distinct from similar compounds.

Properties

Molecular Formula

C19H16N4OS

Molecular Weight

348.4 g/mol

IUPAC Name

2-(5-methylindol-1-yl)-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)acetamide

InChI

InChI=1S/C19H16N4OS/c1-13-2-3-17-15(10-13)6-9-23(17)11-18(24)22-19-21-16(12-25-19)14-4-7-20-8-5-14/h2-10,12H,11H2,1H3,(H,21,22,24)

InChI Key

CKYZZSXIAGZCQD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=NC(=CS3)C4=CC=NC=C4

Origin of Product

United States

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